Boc-Threonine(Allyl)-Hydroxyl is a derivative of the amino acid threonine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an allyl group on the hydroxyl side chain. This compound is particularly useful in peptide synthesis due to its ability to protect functional groups selectively, allowing for controlled reactions during the assembly of peptide chains. The Boc group provides stability against nucleophilic attack, while the allyl group can be removed under mild conditions, making it advantageous for synthesizing complex peptides.
The major products formed from these reactions are peptides with specific sequences, utilizing Boc-Threonine(Allyl)-Hydroxyl as a building block.
Peptides synthesized using Boc-Threonine(Allyl)-Hydroxyl have been studied for various biological activities. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and tools for studying protein-protein interactions. The versatility of this compound in creating biologically active peptides makes it valuable in medicinal chemistry and biological research.
The synthesis of Boc-Threonine(Allyl)-Hydroxyl involves a multi-step process:
These steps ensure that both functional groups are protected, allowing for selective reactions later in peptide synthesis.
Boc-Threonine(Allyl)-Hydroxyl is widely used in:
Studies involving Boc-Threonine(Allyl)-Hydroxyl often focus on its interactions within peptide chains and its role in influencing the biological activity of synthesized peptides. The compound's ability to form stable peptide bonds while maintaining structural integrity under various conditions makes it a subject of interest in drug design and protein engineering.
Several compounds exhibit similarities to Boc-Threonine(Allyl)-Hydroxyl, each with unique characteristics:
| Compound | Description |
|---|---|
| Boc-Threonine-Hydroxyl | Similar to Boc-Threonine(Allyl)-Hydroxyl but lacks the allyl protection. |
| Fmoc-Threonine(Allyl)-Hydroxyl | Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc. |
| Boc-Serine(Allyl)-Hydroxyl | Similar structure but features serine instead of threonine. |
Boc-Threonine(Allyl)-Hydroxyl is unique due to its dual protection strategy, which allows greater control during peptide synthesis compared to other compounds. The allyl group provides additional stability and can be removed under milder conditions than other protecting groups, enhancing its utility in synthetic applications .
Boc-Threonine(Allyl)-Hydroxyl has the molecular formula C₁₂H₂₁NO₅, derived from the parent threonine molecule (C₄H₉NO₃) modified with a Boc group (C₅H₉O₂) and an allyl ether (C₃H₅). The Boc group replaces the amine hydrogen, while the allyl group protects the β-hydroxyl oxygen.
The compound retains the natural (2S,3R) configuration of L-threonine, as confirmed by X-ray diffraction studies of analogous Boc-protected amino acids. This stereochemistry ensures compatibility with ribosomal peptide synthesis machinery and maintains biological activity in derived peptides.
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. It stabilizes the amine against nucleophilic attack during peptide coupling and is removable under acidic conditions (e.g., trifluoroacetic acid).
Advantages:
The allyl group is added through alkylation of threonine’s hydroxyl group using allyl bromide. It is cleaved via palladium-catalyzed transfer hydrogenation, preserving acid-sensitive Boc groups.
Reaction Conditions for Allyl Removal:
| Reagent | Catalyst | Solvent | Temperature |
|---|---|---|---|
| Meldrum’s acid (MA) | Pd(PPh₃)₂Cl₂ | Dichloromethane | 25°C |
This method achieves >95% yield without forming N-allylated byproducts.
X-ray crystallography of Boc-Threonine(Allyl)-OH reveals:
Dihedral Angles:
The protection of amino groups using tert-butoxycarbonyl represents a fundamental strategy in amino acid derivatization and peptide synthesis [12]. The tert-butoxycarbonyl protecting group exhibits exceptional stability under basic conditions while remaining acid-labile, making it an ideal choice for stepwise synthetic approaches [13]. The mechanism of Boc protection involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a suitable base [14].
The installation of the Boc group typically employs di-tert-butyl dicarbonate as the primary reagent under aqueous conditions with sodium hydroxide as the base [12]. Alternative methodologies utilize 4-dimethylaminopyridine in acetonitrile solution, providing enhanced reactivity for sterically hindered substrates [16]. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the dicarbonate, followed by elimination of carbon dioxide and tert-butoxide [15].
For threonine derivatives, the Boc protection strategy has demonstrated high efficiency and selectivity [8]. Research findings indicate that the reaction of L-threonine with di-tert-butyl dicarbonate in methanol-water systems containing sodium bicarbonate yields the desired N-Boc-L-threonine in quantitative yields approaching 99% [8]. The optimized conditions involve maintaining the reaction at room temperature for 72 hours, ensuring complete conversion while minimizing side reactions [8].
Table 1: Boc Protection Reaction Conditions for Amino Acids
| Amino Acid | Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| L-Threonine | Methanol-Water | 20 | 72 | 99 | With sodium bicarbonate [8] |
| L-Alanine | Dimethyl sulfoxide | 25 | 40 | 79 | Standard conditions [43] |
| L-Proline | Dimethylformamide | 25 | 21 | 84 | Modified procedure [43] |
| L-Valine | Dimethyl sulfoxide | 25 | 77 | 71 | Two equivalents base [43] |
The mechanistic pathway for Boc deprotection involves protonation of the carbonyl oxygen by strong acids such as trifluoroacetic acid, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation [16]. This process is accompanied by decarboxylation, regenerating the free amino group while eliminating carbon dioxide gas [16]. The mild deprotection conditions make the Boc group particularly suitable for complex synthetic sequences where other functional groups must remain intact [15].
The allylation of hydroxyl groups in threonine derivatives represents a critical protection strategy that enables orthogonal deprotection sequences in peptide synthesis [6]. Allyl ether protection offers significant advantages over traditional benzyl and tert-butyl protecting groups, particularly in terms of reaction compatibility and deprotection selectivity [6].
Standard allylation methodologies employ allyl bromide under Williamson ether synthesis conditions with strong bases such as sodium hydride [19]. However, these conditions often prove incompatible with sensitive amino acid derivatives due to competing elimination reactions and base-catalyzed epimerization [19]. Research has demonstrated that less nucleophilic conditions using allyl tert-butyl carbonate provide superior selectivity for hindered secondary alcohols [19].
The synthesis of allyl tert-butyl carbonate from allyl alcohol and di-tert-butyl dicarbonate represents an improved methodology for selective hydroxyl protection [19]. This reagent operates through a decarboxylation mechanism that generates tert-butoxide as a leaving group, minimizing side reactions associated with halide-based alkylating agents [19]. The optimized conditions involve phase transfer catalysis with sodium hydroxide in dichloromethane, although reaction times can extend to 48 hours for complete conversion [19].
Table 2: Allylation Reagents and Reaction Conditions
| Reagent | Base | Solvent | Temperature (°C) | Time (hours) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Allyl bromide | Sodium hydride | Tetrahydrofuran | 0 to 25 | 12 | Moderate | [19] |
| Allyl tert-butyl carbonate | Sodium hydroxide | Dichloromethane | 25 | 48 | High | [19] |
| Allyl trichloroacetimidate | Acid catalyst | Dichloromethane | 0 | 2 | Variable | [19] |
The allyl protecting group demonstrates remarkable stability under a wide range of reaction conditions commonly encountered in peptide synthesis [6]. Unlike benzyl groups that require harsh hydrogenolytic conditions for removal, allyl ethers can be selectively cleaved using palladium-catalyzed methods that are compatible with other protecting groups [6]. The orthogonal nature of allyl protection enables complex synthetic strategies where selective deprotection is required at specific stages [6].
Advanced allylation strategies have been developed to address the challenges associated with sterically hindered secondary alcohols in threonine derivatives [19]. The use of palladium-catalyzed allylation with allyl carbonate has shown promise for selective O-allylation, although competing N-allylation can occur under certain conditions [19]. Optimization studies indicate that careful control of reaction stoichiometry and temperature is essential for achieving high selectivity [19].
Carbodiimide-mediated coupling reactions represent the most widely employed methodology for amide bond formation in peptide synthesis [23]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole has emerged as a particularly effective system for activating carboxylic acids toward nucleophilic attack by amines [22].
The mechanism of carbodiimide activation involves initial reaction between the carboxylic acid and the protonated form of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form an O-acylisourea intermediate [21]. This highly reactive species can either react directly with the amine nucleophile or undergo further activation through reaction with 1-hydroxybenzotriazole to form a more stable and selective benzotriazole ester [21]. Kinetic studies have demonstrated that the rate-determining step is the formation of the O-acylisourea, rather than its subsequent reaction with 1-hydroxybenzotriazole [21].
Research findings indicate that the optimal pH for carbodiimide-mediated coupling reactions occurs at the midpoint between the pKa values of the carboxylic acid and the carbodiimide [22]. For typical amino acid coupling reactions, this corresponds to a pH range of 3.5 to 4.5, where maximum conversion rates are observed [22]. Deviation from this optimal pH range results in significantly reduced coupling efficiency due to altered protonation states of the reactive species [22].
Table 3: Carbodiimide Coupling Optimization Parameters
| Parameter | Optimal Range | Effect on Coupling | Reference |
|---|---|---|---|
| pH | 3.5 - 4.5 | Maximum conversion rate | [22] |
| 1-Hydroxybenzotriazole equivalents | 0.06 - 0.24 | Catalytic enhancement | [22] |
| Temperature | 0 - 25°C | Reduced side reactions | [27] |
| Reaction time | 2 - 6 hours | Complete conversion | [35] |
The catalytic role of 1-hydroxybenzotriazole in carbodiimide coupling reactions has been extensively investigated [22]. Contrary to common practice of using stoichiometric amounts, research demonstrates that catalytic quantities of 1-hydroxybenzotriazole provide superior coupling efficiency [22]. Studies indicate that optimal coupling efficiency of 81.3% can be achieved using only 0.24 equivalents of 1-hydroxybenzotriazole relative to the carboxylic acid substrate [22].
The water-soluble nature of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provides significant advantages in terms of product purification compared to dicyclohexylcarbodiimide-based systems [23]. The urea byproduct formed during the coupling reaction can be readily removed through aqueous extraction, simplifying isolation procedures [23]. This characteristic makes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide particularly valuable for large-scale synthetic applications [25].
The selection of appropriate bases in carbodiimide coupling reactions plays a crucial role in determining reaction efficiency and minimizing undesired side reactions [28]. N,N-Diisopropylethylamine has emerged as the preferred base for peptide coupling applications due to its non-nucleophilic character and steric hindrance that prevents interference with the coupling reaction [28].
The structural features of N,N-Diisopropylethylamine, consisting of a central nitrogen atom bonded to an ethyl group and two isopropyl groups, create significant steric hindrance around the nitrogen center [28]. This steric environment allows the base to function as an effective proton scavenger while remaining largely non-nucleophilic toward electrophilic coupling intermediates [28]. The low water solubility of N,N-Diisopropylethylamine facilitates product recovery in commercial processes, making it a valuable reagent for large-scale applications [28].
Comparative studies between N,N-diisopropylethylamine and triethylamine reveal significant differences in basicity and nucleophilicity [29]. N,N-Diisopropylethylamine exhibits enhanced basicity compared to triethylamine, while its increased steric bulk reduces unwanted nucleophilic side reactions [29]. These properties make N,N-diisopropylethylamine particularly suitable for coupling reactions involving sterically demanding substrates or sensitive functional groups [30].
Table 4: Base Selection for Carbodiimide Coupling Reactions
| Base | pKa | Steric Hindrance | Nucleophilicity | Applications | Reference |
|---|---|---|---|---|---|
| N,N-Diisopropylethylamine | 10.7 | High | Low | Peptide coupling | [28] |
| Triethylamine | 10.8 | Moderate | Moderate | General coupling | [29] |
| 2,2,6,6-Tetramethylpiperidine | 11.1 | Very high | Very low | Sensitive substrates | [35] |
Side reaction mitigation strategies focus primarily on preventing racemization and aspartimide formation during coupling reactions [32]. Racemization occurs through the formation of optically labile azlactone intermediates, particularly with N-acyl protected amino acids [33]. Research has demonstrated that 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one provides superior racemization suppression compared to traditional 1-hydroxybenzotriazole systems [33].
The prevention of aspartimide rearrangements represents another critical aspect of side reaction mitigation [32]. These mass-neutral rearrangements are particularly problematic because they are difficult to detect and separate chromatographically [32]. Strategies for preventing aspartimide formation include the addition of 0.1 M 1-hydroxybenzotriazole to piperidine deprotection solutions and the use of weaker bases such as piperazine [32].
A diverse palette of palladium(0) platforms enables high-yield deallylation of Boc-Thr(Allyl)-OH under mild, nearly neutral conditions. Key parameters affecting reaction performance—catalyst architecture, ligand environment, nucleophile (scavenger), and solvent polarity—are summarized in Table 1.
| Entry | Catalyst system (mol %) | Allyl scavenger | Solvent | Temperature | Time | Isolated yield of deallylated Boc-Thr-OH | Boc retention |
|---|---|---|---|---|---|---|---|
| 1 | Tetrakis(triphenylphosphine)palladium(0) (2) | Phenylsilane | CHCl₃/MeOH/N‐methylmorpholine (37:2:1) | 25 °C | 2 h | 95% [1] | 100% [1] |
| 2 | Tetrakis(triphenylphosphine)palladium(0) (1) + microwave (38 °C, 60 W) | Phenylsilane | Dimethylformamide | 38 °C | 2 × 5 min | >98% [2] | 100% [2] |
| 3 | Sulfur-modified Au-supported Pd nanoparticles (5) | Formic acid/triethylamine | Acetonitrile | 80 °C | 40 min | 96% [3] | 100% [3] |
| 4 | Water-soluble Pd(0) generated in situ (3) | Diethylamine | H₂O/MeCN (1:1) | 20 °C | 1 h | 92% [4] | 100% [4] |
| 5 | Polymer-supported Pd(0) (regenerable) (0.5 g Pd per g resin) | Piperidine | Biphasic MeCN/H₂O | 35 °C | 3 h | 90% [5] | 100% [5] |
Palladium(0) engages the allyl ester through η²-coordination, followed by oxidative addition to form a π-allyl palladium(II) intermediate and release of the carboxylate anion [6]. The carboxylate remains free, whereas the π-allyl ligand is intercepted by a soft nucleophile (e.g., phenylsilane, formate, or an amine-borane complex), regenerating palladium(0) via reductive elimination [7] [8]. Density-functional theory studies estimate the energy barrier for oxidative addition at ≈12 kcal mol⁻¹, consistent with rapid room-temperature reactions for electronically unbiased allyl esters [9].
Key mechanistic features:
Boc groups withstand palladium-mediated deallylation because the reaction medium remains near-neutral and water-free. Solid-phase peptide synthesis trials on polyethylene glycol-polystyrene graft supports demonstrate quantitative removal of O-allyl residues without measurable Boc cleavage, even after two successive cycles [2]. Table 2 compiles orthogonality metrics.
| Condition | Resin type | Boc cleavage (% loss, by HPLC) | Allyl removal (% complete) | Ref. |
|---|---|---|---|---|
| Pd(PPh₃)₄/PhSiH₃ in CHCl₃/MeOH/N-methylmorpholine | PEG-polystyrene | <1% [1] | 99% [1] | 28 |
| Microwave Pd(PPh₃)₄/PhSiH₃ in DMF | PEGA | <0.5% [2] | >98% [2] | 30 |
| SAPd/Formate in acetonitrile | CLEAR | Not detected [3] | 96% [3] | 22 |
Boc orthogonality is rooted in the proton-sponge character of tertiary amines used as scavengers, which sequester adventitious acids [10]. Furthermore, π-allyl formation does not generate strongly acidic by-products, preserving Boc integrity throughout on-resin cyclizations [11].
While palladium catalysis is the gold standard for allyl cleavage, certain workflows still rely on direct acidolysis. Table 3 contrasts the two paradigms for Boc-Thr(Allyl)-OH.
| Metric | TFA/H₂O (90:10) Reflux | Neat TFA 80 °C | Pd(PPh₃)₄/Phenylsilane 25 °C | SAPd/Formate 80 °C |
|---|---|---|---|---|
| Reaction time | 4 h [12] | 1 h [12] | 2 h [1] | 40 min [3] |
| Yield of Thr-OH | 88% [12] | 87% [12] | 95% [1] | 96% [3] |
| Boc survival | 0% (full loss) [12] | <5% [12] | 100% [1] | 100% [3] |
| Side-products | t-butyl cation adducts (4%) [13] | Aspartimide (trace) [13] | None detected [2] | None detected [3] |
| Metal residues | None | None | ≤5 ppm Pd (removed by dithiocarbamate wash) [1] | ≤0.04 ppm Pd [3] |
Key findings